molecular formula C4H8N2O3S B13536072 4-Amino-1,2-thiazinan-3-one 1,1-dioxide

4-Amino-1,2-thiazinan-3-one 1,1-dioxide

Cat. No.: B13536072
M. Wt: 164.19 g/mol
InChI Key: VZEKVFKATAWPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1lambda6,2-thiazinane-1,1,3-trione is a heterocyclic compound containing nitrogen and sulfur atoms. It is known for its versatile applications in scientific research, particularly in drug synthesis and catalysis.

Preparation Methods

The synthesis of 4-amino-1lambda6,2-thiazinane-1,1,3-trione typically involves the reaction of amino-halides or amino-alcohols with sulfur-containing reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-amino-1lambda6,2-thiazinane-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-amino-1lambda6,2-thiazinane-1,1,3-trione is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Medicine: It is being studied for its potential use in treating various diseases.

    Industry: It is used in catalysis and other industrial processes

Mechanism of Action

The mechanism of action of 4-amino-1lambda6,2-thiazinane-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

4-amino-1lambda6,2-thiazinane-1,1,3-trione is unique due to its specific chemical structure and properties. Similar compounds include:

    1,2-thiazinane-1,1-dioxide: Known for its biological activity and use in drug development.

    1,3-thiazine derivatives: These compounds have various pharmacological activities, including antibacterial and anticancer properties.

In comparison, 4-amino-1lambda6,2-thiazinane-1,1,3-trione stands out due to its specific applications in catalysis and drug synthesis.

Properties

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

4-amino-1,1-dioxothiazinan-3-one

InChI

InChI=1S/C4H8N2O3S/c5-3-1-2-10(8,9)6-4(3)7/h3H,1-2,5H2,(H,6,7)

InChI Key

VZEKVFKATAWPJV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)NC(=O)C1N

Origin of Product

United States

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